molecular formula C30H16 B15341963 Benzo(qr)naphtho(2,1,8,7-fghi)pentacene CAS No. 190-87-4

Benzo(qr)naphtho(2,1,8,7-fghi)pentacene

Cat. No.: B15341963
CAS No.: 190-87-4
M. Wt: 376.4 g/mol
InChI Key: AVVLVJLIKRMPQZ-UHFFFAOYSA-N
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Description

Benzo[qr]naphtho[2,1,8,7-fghi]pentacene (CAS No. 190-87-4) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₀H₁₆ and a molecular weight of 376.45 g/mol . Its structure consists of five fused benzene rings arranged in a linear pentacene backbone, with additional benzo and naphtho annellations that create a highly conjugated π-system. This compound has been extensively studied in the context of Clar's aromatic π-sextet rule, which explains its electronic stability and reactivity .

Key structural features include:

  • A migrating aromatic π-sextet in its Clar representation, which enhances stability by delocalizing electrons across adjacent rings .
  • Reactivity with dienophiles (e.g., maleic anhydride) due to its ability to act as a diene in Diels-Alder reactions, a property attributed to its non-fully benzenoid structure .

Properties

CAS No.

190-87-4

Molecular Formula

C30H16

Molecular Weight

376.4 g/mol

IUPAC Name

octacyclo[16.12.0.02,15.03,12.04,29.06,11.019,24.025,30]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21,23,25(30),26,28-pentadecaene

InChI

InChI=1S/C30H16/c1-2-7-19-18(6-1)16-26-23-11-5-10-22-20-8-3-4-9-21(20)25-15-13-17-12-14-24(19)29(26)27(17)30(25)28(22)23/h1-16H

InChI Key

AVVLVJLIKRMPQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C7=C(C=CC(=C47)C=C3)C8=CC=CC=C68

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(qr)naphtho(2,1,8,7-fghi)pentacene typically involves multi-step organic reactions. One common method includes the cyclodehydrogenation of suitable precursors under high-temperature conditions. This process often requires the use of strong acids or bases as catalysts to facilitate the formation of the aromatic rings .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it involves large-scale organic synthesis techniques, often utilizing continuous flow reactors to maintain the necessary reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Benzo(qr)naphtho(2,1,8,7-fghi)pentacene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction might produce hydroaromatic compounds .

Mechanism of Action

The mechanism by which benzo(qr)naphtho(2,1,8,7-fghi)pentacene exerts its effects involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence various pathways, including those involved in electronic conduction and biological activity .

Comparison with Similar Compounds

Tribenzo[fg,ij,rst]pentaphene (CAS No. 192-47-2)

  • Molecular Formula : C₂₈H₁₆ (vs. C₃₀H₁₆ for the target compound) .
  • Structural Differences: Tribenzo[fg,ij,rst]pentaphene is an isomer with a fully benzenoid Clar structure, lacking migrating sextets. This results in chemical inertness toward dienophiles like maleic anhydride .
  • Electronic Properties : Fully localized π-sextets make it less reactive but more thermodynamically stable than Benzo[qr]naphtho[2,1,8,7-fghi]pentacene .

Dinaphtho[2,1,8,7-defg;2',1',8',7'-opqr]pentacene (CAS No. 188-91-0)

  • Molecular Formula : C₃₀H₁₆ (same as the target compound) .
  • Structural Differences : Features a dinaphtho-annellated pentacene core with extended conjugation.
  • Reactivity : Similar to the target compound, it exhibits fluorescence properties in polar solvents, but its electronic affinity (EA) differs slightly (EA = 6.97–7.27 eV for the target vs. 7.03–7.27 eV for this compound) .

Benzo[qr]naphtho[3,2,1,8-defg]chrysene

  • Molecular Formula : C₃₀H₁₆ .
  • Structural Differences : A chrysene-based isomer with peri-condensed rings.
  • Applications : Identified in coal tar mixtures but less studied due to synthetic challenges. Its stability is lower than the target compound, as predicted by annellation theory .

Data Table: Key Properties of Comparable PAHs

Compound Name CAS No. Molecular Formula Molecular Weight Reactivity with Maleic Anhydride Clar Structure Type Electronic Affinity (eV)
Benzo[qr]naphtho[2,1,8,7-fghi]pentacene 190-87-4 C₃₀H₁₆ 376.45 High (Diels-Alder active) Migrating π-sextet 6.97–7.27
Tribenzo[fg,ij,rst]pentaphene 192-47-2 C₂₈H₁₆ 352.43 None Fully benzenoid N/A
Dinaphtho[...]pentacene 188-91-0 C₃₀H₁₆ 400.48 Moderate Partially localized 7.03–7.27
Benzo[qr]naphtho[3,2,1,8-defg]chrysene N/A C₃₀H₁₆ ~376 Low Non-Clar dominant N/A

Research Findings and Mechanistic Insights

Reactivity Based on Clar's Rule

  • Benzo[qr]naphtho[2,1,8,7-fghi]pentacene’s migrating sextet allows partial diene character, enabling Diels-Alder reactions. In contrast, tribenzo[fg,ij,rst]pentaphene’s fully benzenoid structure lacks this flexibility, rendering it unreactive .

Electronic and Optical Properties

  • The target compound’s refractive index (1.498) and fluorescence behavior are influenced by solvent polarity, similar to dinaphtho-pentacene derivatives .
  • Theoretical studies (DFT/HF methods) confirm that overcrowding in larger PAHs like dinaphtho-pentacene reduces planarity, affecting charge transport properties .

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